1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
This compound features a hybrid structure combining a piperidine core, a 3-methoxy-1-methylpyrazole-4-carbonyl group, and a 5-(trifluoromethyl)pyridin-2-yl-substituted piperazine. The pyrazole and pyridine moieties are critical for target binding, while the trifluoromethyl group enhances metabolic stability and lipophilicity . The piperidine and piperazine rings contribute to conformational flexibility, enabling interactions with diverse biological targets, such as kinases or G protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N6O2/c1-27-14-17(19(26-27)32-2)20(31)30-7-5-16(6-8-30)28-9-11-29(12-10-28)18-4-3-15(13-25-18)21(22,23)24/h3-4,13-14,16H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAUUVLMQJTEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine and piperazine rings. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Formation of the Piperidine Ring: This involves the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.
Formation of the Piperazine Ring: This can be synthesized by the reaction of ethylenediamine with a dihaloalkane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Pyrazole vs. Pyridine/Pyridazine : Pyrazole-containing compounds (e.g., target compound, JH-IX-179) often exhibit stronger hydrogen bonding with kinases (e.g., FLT3) compared to pyridine derivatives .
- Trifluoromethyl Group : Enhances target affinity and metabolic stability. For example, compounds lacking this group (e.g., Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate) show reduced plasma half-lives .
- Piperazine Linkers : Piperazine-substituted derivatives (e.g., target compound, JH-IX-179) demonstrate improved solubility over piperidine-only analogues due to increased polarity .
Key Findings:
- The target compound’s 3-methoxy-1-methylpyrazole-4-carbonyl group likely enhances kinase binding compared to simpler pyrazole derivatives (e.g., ~8 nM vs. 15–50 nM) .
- Trifluoromethylpyridine contributes to selectivity, as seen in CCR5 antagonists where analogous groups reduce off-target binding .
- Metabolic stability correlates with trifluoromethyl substitution; compounds without this group (e.g., pyridazine hybrids) degrade faster .
Biological Activity
The compound 1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . Its structure includes multiple heterocyclic components, specifically piperidine, pyrazole, and pyridine rings, which are known to contribute to various biological activities.
Biological Activity Overview
Research into the biological activity of this compound is limited due to its novelty; however, related compounds featuring pyrazole and piperazine moieties have exhibited significant pharmacological properties. The following are notable activities associated with similar compounds:
- Anticancer Activity : Pyrazole derivatives have shown promising anticancer effects across various cancer types, including lung, breast, and colorectal cancers. For instance, compounds containing the pyrazole scaffold are noted for their antiproliferation activity in vitro and antitumor effects in vivo .
- Antimicrobial Properties : Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. They interact with bacterial enzymes or cellular targets, leading to inhibition of growth .
- Anti-inflammatory Effects : Some studies indicate that pyrazole-containing compounds can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .
While specific studies on the mechanism of action for the compound are lacking, it is hypothesized that it may act through modulation of enzyme activity or receptor binding. Similar compounds typically exhibit their effects by interacting with biological targets such as kinases or G-protein coupled receptors (GPCRs) .
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. Key steps may include:
- Formation of the pyrazole ring.
- Introduction of the piperidine moiety.
- Functionalization at specific positions to incorporate trifluoromethyl and carbonyl groups.
This complexity necessitates careful control of reaction conditions to achieve high yields and purity .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| Pazopanib | Pyrazole-based | Anticancer |
| Ruxolitinib | Pyrazole-based | Anticancer |
| Trifluoromethyl derivatives | Trifluoromethyl group | Antimicrobial |
These comparisons illustrate the diverse biological activities exhibited by derivatives containing similar structural motifs.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Pazopanib : Used in renal cell carcinoma treatment; demonstrates how pyrazole structures can be leveraged for anticancer therapy.
- Ruxolitinib : A JAK inhibitor used in myelofibrosis; showcases the importance of modifying small molecules for targeted therapies.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of this compound involves multi-step pathways, including:
- Piperazine-piperidine coupling : Use of coupling reagents like di(1H-imidazol-1-yl)methanethione for thiourea formation, as seen in piperazine-triazole derivatives .
- Oxadiazole/pyrazole ring formation : Reactions with phenylhydrazine or pyridine-2-carboxylic acid derivatives under controlled temperatures (40–70°C) .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., THF, DCM) and catalysts such as CuSO4·5H2O for click chemistry .
- Purification : Column chromatography (silica gel or reversed-phase) with gradients like ethyl acetate:hexane (1:8) or acetonitrile/water .
Q. How can researchers characterize the structural integrity of this compound?
- Spectroscopic techniques :
- NMR : ¹H and ¹³C NMR to confirm substituent positions and coupling efficiencies (e.g., δ 9.71 ppm for thiourea protons ).
- LC/MS : Electrospray ionization (ESI) for molecular weight validation (e.g., HRMS m/z 328.1597 ).
- Chromatographic purity : TLC monitoring (hexane:ethyl acetate 1:2) and HPLC with trifluoroacetic acid (TFA) modifiers .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines, with IC50 calculations .
- Enzyme inhibition : Kinase or dehydrogenase inhibition studies using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Purity validation : Ensure ≥95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methyl substituents) to identify SAR trends .
Q. What computational methods predict the compound’s interaction with target proteins?
- Molecular docking : Use software like AutoDock Vina to model binding to phosphoglycerate dehydrogenase or kinase domains .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories with AMBER or GROMACS .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with pyridine nitrogen) .
Q. What strategies enhance solubility for in vivo pharmacokinetic studies?
- Co-solvent systems : Use cyclodextrins or PEG-400 to improve aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the piperazine or pyrazole moieties .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
Q. How can reaction yields be optimized during large-scale synthesis?
- Catalyst screening : Compare Cu(I) vs. Pd-based catalysts for coupling efficiency .
- Temperature gradients : Stepwise heating (e.g., 50°C for 2 hr → 70°C for 0.5 hr) to reduce side products .
- Solvent ratios : Optimize H2O:DCM (1:2) for biphasic reactions to enhance phase separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
